molecular formula C21H29N3O11 B8116318 Mal-propionylamido-PEG4-NHS acetate

Mal-propionylamido-PEG4-NHS acetate

Cat. No.: B8116318
M. Wt: 499.5 g/mol
InChI Key: FITOBORXZPQETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-propionylamido-PEG4-NHS acetate is a heterobifunctional crosslinker designed for bioconjugation applications. Its structure includes:

  • Maleimide group: Reacts selectively with thiol (-SH) groups (e.g., cysteine residues in proteins) to form stable thioether bonds .
  • Propionylamido linker: Enhances hydrolytic stability compared to shorter alkyl linkers .
  • PEG4 spacer: A tetraethylene glycol chain that improves water solubility, reduces steric hindrance, and minimizes immunogenicity .
  • NHS ester: Reacts with primary amines (-NH₂) under mild conditions (pH 7–9) to form stable amide bonds .

This compound is widely used for antibody-drug conjugate (ADC) synthesis, protein-protein crosslinking, and surface functionalization. It is typically stored at -20°C to prevent hydrolysis of the NHS ester .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O11/c25-16(5-7-23-17(26)1-2-18(23)27)22-6-8-31-9-10-32-11-12-33-13-14-34-15-21(30)35-24-19(28)3-4-20(24)29/h1-2H,3-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITOBORXZPQETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-propionylamido-PEG4-NHS acetate typically involves the reaction of maleic anhydride with propionylamino-PEG4-NHS in the presence of a suitable solvent and catalyst. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification systems to achieve the desired purity and quantity. The process is optimized to minimize impurities and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Mal-propionylamido-PEG4-NHS acetate undergoes several types of chemical reactions, including:

  • Oxidation: The maleimide group can be oxidized to form maleic acid derivatives.

  • Reduction: The NHS ester can be reduced to form amine derivatives.

  • Substitution: The maleimide group can undergo nucleophilic substitution reactions with thiol-containing compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Thiol-containing compounds like cysteine and glutathione are used as nucleophiles.

Major Products Formed:

  • Oxidation: Maleic acid derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Thiol-maleimide conjugates.

Scientific Research Applications

Mal-propionylamido-PEG4-NHS acetate is extensively used in various scientific research fields:

  • Chemistry: It is used as a linker in the synthesis of complex organic molecules.

  • Biology: It facilitates the conjugation of biomolecules for studying protein interactions and functions.

  • Medicine: It is employed in drug delivery systems to improve the stability and efficacy of therapeutic agents.

  • Industry: It is used in the development of diagnostic tools and biosensors.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with thiol and amine groups on biomolecules. The maleimide group reacts specifically with thiol groups to form stable thiol-maleimide conjugates, while the NHS ester reacts with amine groups to form amide bonds. These reactions enable the bioconjugation of various biomolecules, enhancing their stability and functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Mal-propionylamido-PEG4-NHS acetate and structurally or functionally related PEG-based crosslinkers:

Compound Name Reactive Groups PEG Length Molecular Weight (g/mol) Key Applications Solubility/Stability
This compound Maleimide, NHS ester PEG4 ~550–600* ADC synthesis, protein conjugation Soluble in water, DMSO; NHS ester hydrolyzes rapidly in aqueous buffers
Maleimide-PEG4-NHS ester (CAS 1325208-25-0) Maleimide, NHS ester PEG4 442.42 Protein labeling, surface chemistry Similar solubility; shorter linker reduces stability
Azido-PEG4-NHS ester Azide, NHS ester PEG4 513.50 Click chemistry, glycan labeling Requires Cu(I) catalysts; azide-alkyne cycloaddition
Fmoc-PEG4-NHS ester (CAS 1314378-14-7) Fmoc, NHS ester PEG4 584.6 Peptide synthesis, amine protection Fmoc group requires deprotection (piperidine)
Mal-amide-PEG3-CH2-NHS ester Maleimide, NHS ester PEG3 ~480–500* Small-molecule conjugates Reduced solubility due to shorter PEG
Mal-PEG8-NHS ester Maleimide, NHS ester PEG8 ~900–950* Long-spacer conjugates, in vivo studies Enhanced solubility; higher steric flexibility

Key Differentiators:

Reactive Group Specificity :

  • This compound and Maleimide-PEG4-NHS ester both target thiols and amines but differ in linker chemistry. The propionylamido group in the former enhances resistance to hydrolysis compared to the amide linker in the latter .
  • Azido-PEG4-NHS ester replaces maleimide with an azide for copper-free click chemistry, enabling orthogonal conjugation strategies .

PEG Length and Solubility :

  • Shorter PEG chains (e.g., PEG3 in Mal-amide-PEG3-CH2-NHS ester) reduce solubility and increase aggregation risks, while longer chains (e.g., PEG8) improve biocompatibility for in vivo applications .

Application Scope :

  • Mal-PEG8-NHS ester’s extended spacer is preferred for conjugating large biomolecules (e.g., antibodies), whereas this compound balances spacer length and synthetic simplicity .

Research Findings and Trends

  • Hydrolytic Stability : Mal-propionylamido linkers exhibit 20–30% slower NHS ester hydrolysis than amide-linked analogs, critical for applications requiring prolonged reaction times .
  • Biocompatibility : PEG4 spacers show minimal immune response in murine models, outperforming PEG2 derivatives .
  • Emerging Alternatives : Azide- and DBCO-functionalized PEG crosslinkers are gaining traction for bioorthogonal chemistry, though maleimide-based reagents remain dominant in ADC development .

Q & A

Basic: How to characterize the purity and structural integrity of Mal-propionylamido-PEG4-NHS acetate in experimental settings?

Methodological Answer:
Purity assessment requires reversed-phase HPLC (RP-HPLC) with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Monitor absorbance at 260–280 nm to detect NHS ester degradation or maleimide hydrolysis . Structural confirmation involves ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ ion). For quantification, integrate HPLC peaks and compare with certified reference standards. NMR (1H and 13C) confirms functional groups: maleimide (δ 6.6–6.8 ppm), PEG4 backbone (δ 3.5–3.7 ppm), and acetate protons (δ 1.9–2.1 ppm) .

Basic: What are standard protocols for conjugating this compound to thiol-containing biomolecules?

Methodological Answer:

Thiol Reduction: Pre-treat proteins/peptides with 2–5 mM TCEP (pH 7.4, 30 min, RT) to reduce disulfide bonds .

Reaction Conditions: Use a 5–10 molar excess of this compound in PBS (pH 7.2–7.4) or HEPES (pH 8.0). Incubate at 4°C for 4–6 hours to minimize NHS ester hydrolysis.

Purification: Remove unreacted linker via size-exclusion chromatography (e.g., PD-10 columns) or dialysis (MWCO 3.5 kDa). Confirm conjugation via SDS-PAGE with Coomassie staining or MALDI-TOF .

Advanced: How to resolve cross-reactivity between the NHS ester and maleimide groups during dual conjugation experiments?

Methodological Answer:
To prevent NHS ester interference with maleimide-thiol reactions:

  • Spatiotemporal Control: React NHS ester with primary amines (e.g., lysine residues) first at pH 8.0–8.5, then lower pH to 6.5–7.0 for maleimide-thiol coupling .
  • Selective Quenching: After amine conjugation, add 10 mM glycine (pH 8.0, 30 min) to quench unreacted NHS esters. Validate specificity via SDS-PAGE and LC-MS to confirm sequential labeling .

Advanced: How to optimize reaction stoichiometry for minimizing aggregation in protein-polymer conjugates?

Methodological Answer:
Aggregation often arises from overmodification. Perform a matrix titration:

  • Molar Ratios: Test linker:protein ratios from 1:1 to 10:1.
  • Analytical SEC: Monitor hydrodynamic radius changes post-conjugation. Aggregates appear as high-molecular-weight peaks.
  • DLS and CD Spectroscopy: Assess colloidal stability (PDI < 0.2) and secondary structure retention. Optimal ratios typically yield <10% aggregates .

Basic: What are critical storage and handling practices to maintain this compound stability?

Methodological Answer:

  • Storage: Aliquot and store at –20°C under argon to prevent hydrolysis. Desiccate to limit moisture uptake .
  • Reconstitution: Use anhydrous DMSO or DMF (freshly opened) to dissolve the compound. Avoid freeze-thaw cycles.
  • Stability Assay: Periodically test activity via model reactions (e.g., with β-mercaptoethanol for maleimide reactivity) .

Advanced: How to troubleshoot inconsistent conjugation efficiency across experimental replicates?

Methodological Answer:
Inconsistencies often stem from variable thiol accessibility or linker degradation.

  • Thiol Quantification: Use Ellman’s assay (DTNB) pre-conjugation to confirm free –SH groups .
  • Linker Integrity Check: Run RP-HPLC before use to rule out hydrolysis (retention time shifts indicate degradation) .
  • Statistical Design: Apply a factorial DOE (Design of Experiments) to identify critical variables (pH, temperature, molar ratio) .

Basic: How does the PEG4 spacer influence the pharmacokinetics of bioconjugates compared to shorter/longer PEG chains?

Methodological Answer:
PEG4 balances solubility and steric effects:

  • Solubility: PEG4 increases aqueous solubility compared to shorter spacers (e.g., PEG2), reducing aggregation .
  • Biodistribution: Longer PEG chains (e.g., PEG8) prolong circulation time but may hinder target binding. PEG4 optimizes tissue penetration while retaining binding affinity. Validate via in vivo imaging or SPR .

Advanced: How to analyze competing hydrolysis pathways of the NHS ester under physiological conditions?

Methodological Answer:

  • Kinetic Studies: Use UV-Vis spectroscopy (260–280 nm) to track NHS ester hydrolysis in PBS (pH 7.4, 37°C). Compare half-lives with/without target amines.
  • LC-MS/MS: Identify hydrolysis byproducts (e.g., propionylamido-PEG4-acetate). Model reaction rates using pseudo-first-order kinetics .

Basic: What analytical techniques confirm the site-specificity of maleimide-thiol conjugation?

Methodological Answer:

  • Peptide Mapping: Digest conjugates with trypsin, analyze via LC-MS/MS to identify modified cysteine residues.
  • X-ray Crystallography: Resolve conjugation sites in crystallized proteins.
  • Competitive Assays: Compare conjugation efficiency in wild-type vs. cysteine-mutated proteins .

Advanced: How to design controlled release systems using this compound?

Methodological Answer:

  • Dual Functionalization: Conjugate therapeutics (e.g., siRNA) via maleimide and encapsulate in PEGylated nanoparticles via NHS-amine bonds.
  • Release Kinetics: Use reducing environments (e.g., intracellular GSH) to cleave maleimide-thiol bonds. Monitor release via fluorescence dequenching or HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.